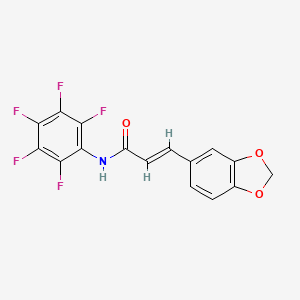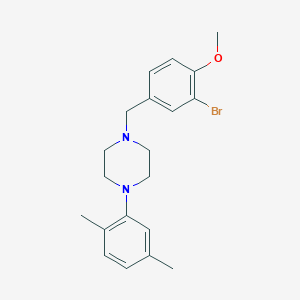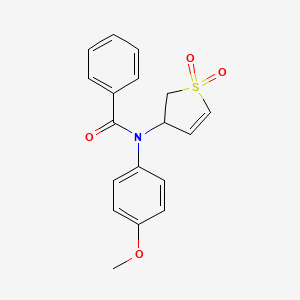![molecular formula C17H20ClNO2 B5222476 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one, also known as CEP, is a synthetic compound that has attracted significant attention in scientific research. It is a potent inhibitor of human protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one exerts its biological effects by inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer and has been implicated in the regulation of cell proliferation, survival, and apoptosis. By inhibiting CK2, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can cross the blood-brain barrier and inhibit CK2 activity in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has several advantages for lab experiments, including its potency as a CK2 inhibitor, its ability to cross the blood-brain barrier, and its anti-tumor and anti-inflammatory effects. However, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. Another direction is the investigation of the neuroprotective effects of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one in animal models of neurodegenerative diseases. Additionally, the combination of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one with other chemotherapeutic agents may enhance its anti-tumor activity and reduce toxicity. Overall, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its biological effects and clinical applications.
合成法
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can be synthesized through a multi-step process involving several chemical reactions. The starting material is 3-acetyl-4-hydroxycoumarin, which is converted to 3-(2-ethyl-1-piperidinyl)methyl-4-hydroxycoumarin through a Mannich reaction. The resulting intermediate is then chlorinated to yield 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one.
科学的研究の応用
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been extensively studied in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, prostate, and lung cancer. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been investigated for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of CK2, which is involved in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
6-chloro-3-[(2-ethylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-14-5-3-4-8-19(14)10-12-11-21-16-7-6-13(18)9-15(16)17(12)20/h6-7,9,11,14H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRXSACERXIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)
![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)
![4-methyl-N-[1-{[(3-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5222419.png)

![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)


![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)
![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
